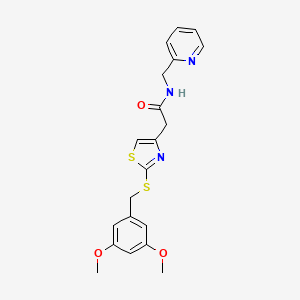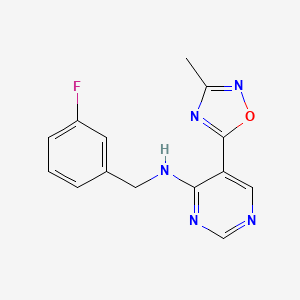![molecular formula C24H16ClN5O4 B2743660 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-20-3](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H16ClN5O4 and its molecular weight is 473.87. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Triazoloquinazolines and their derivatives have been synthesized through various chemical reactions, including cyclocondensation and reactions with isocyanates, to produce compounds with potential biological activities. For example, the reactions of anthranilamide with isocyanates led to the synthesis of new compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which were obtained through different methods including direct reflux in methanol or stirring at room temperature in acetonitrile (J. Chern et al., 1988). Another study involved the synthesis of 3-heteroaryl 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating triazoloquinazoline or thiazole moieties, showing potential antibacterial activities (M. M. Gineinah, 2001).
Biological Evaluation
Compounds within this chemical family have been evaluated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, certain derivatives exhibited significant antimicrobial and nematicidal properties against a variety of microorganisms and nematodes, with some compounds showing activity levels comparable to standard drugs (C. Sanjeeva Reddy et al., 2016). Another study focused on the design, synthesis, and biological evaluation of benzothiazole-based triazoloquinazoline derivatives, highlighting their antioxidant and antibacterial activities and suggesting their potential as lead molecules for further pharmacological studies (R. Gadhave, B. Kuchekar, 2020).
Anticancer and Antitumor Applications
Some derivatives of triazoloquinazoline have been explored for their anticancer and antitumor activities. For example, a study on the cytotoxicity and DNA damage detection by a specific quinazoline derivative on human cancer cell line HeLa demonstrated its potential as an anticancer drug (R. Ovádeková et al., 2005). Additionally, water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized to improve solubility and showed up to 6-fold more cytotoxicity than CB30865, retaining its novel biochemical characteristics (V. Bavetsias et al., 2002).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the triazoloquinazoline ring system through a series of reactions. The benzodioxolylmethyl and chlorophenyl groups are introduced through selective functionalization of the triazoloquinazoline ring system.", "Starting Materials": [ "4-chloroaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "1,3-benzodioxole", "hydrazine hydrate", "sodium hydroxide", "acetic acid", "sodium chloride", "sodium carbonate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-4-chloroaniline by condensation of 4-chloroaniline and 2-nitrobenzaldehyde in ethanol with catalytic amount of acetic acid.", "Step 2: Reduction of 2-nitrobenzylidene-4-chloroaniline to 4-chlorobenzylamine using hydrazine hydrate in ethanol.", "Step 3: Synthesis of 3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester by reaction of 4-chlorobenzylamine, ethyl acetoacetate, and sodium ethoxide in ethanol.", "Step 4: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide by reaction of 3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester, 1,3-benzodioxole, and sodium hydroxide in ethanol followed by acidification with acetic acid and recrystallization from diethyl ether and water." ] } | |
CAS-Nummer |
1031649-20-3 |
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Molekularformel |
C24H16ClN5O4 |
Molekulargewicht |
473.87 |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H16ClN5O4/c25-16-5-2-14(3-6-16)21-22-27-24(32)17-7-4-15(10-18(17)30(22)29-28-21)23(31)26-11-13-1-8-19-20(9-13)34-12-33-19/h1-10,29H,11-12H2,(H,26,31) |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)
![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2743584.png)
![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)

![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2743591.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2743595.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide](/img/structure/B2743596.png)
![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2743597.png)
![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)
